molecular formula C9H10N2O B087608 N-pyridin-2-ylcyclopropanecarboxamide CAS No. 14372-23-7

N-pyridin-2-ylcyclopropanecarboxamide

Cat. No. B087608
CAS RN: 14372-23-7
M. Wt: 162.19 g/mol
InChI Key: NRFZSVJUQKNSNB-UHFFFAOYSA-N
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Description

“N-pyridin-2-ylcyclopropanecarboxamide” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It’s part of a class of compounds known as N-(pyridin-2-yl)amides .


Synthesis Analysis

The synthesis of “N-pyridin-2-ylcyclopropanecarboxamide” involves a chemodivergent process where α-bromoketones and 2-aminopyridine are used as starting materials . The reaction conditions are mild and metal-free, and the process occurs in toluene via C–C bond cleavage promoted by I2 and TBHP .


Chemical Reactions Analysis

“N-pyridin-2-ylcyclopropanecarboxamide” is formed via C–C bond cleavage promoted by I2 and TBHP . This reaction occurs under mild and metal-free conditions .

Scientific Research Applications

  • N-pyridin-2-ylcyclopropanecarboxamide derivatives show potential as potassium channel openers , useful in treating hypertension and angina (Brown et al., 1993).

  • They have applications in luminescence properties , particularly in the synthesis of Eu(III) and Tb(III) complexes, indicating potential uses in lighting and display technologies (Tang et al., 2011).

  • Certain N-pyridin-2-ylcyclopropanecarboxamide compounds display antidepressant and nootropic activities , suggesting their potential in treating mental health disorders (Thomas et al., 2016).

  • They are studied for their role in the degradation of nitrogen heterocyclic compounds in drinking water, highlighting environmental applications (Li et al., 2017).

  • These compounds are investigated for binding specifically to DNA , offering insights into molecular biology and potential therapeutic applications (Wade et al., 1992).

  • N-pyridin-2-ylcyclopropanecarboxamide derivatives have been identified as multi-target receptor tyrosine kinase inhibitors , indicating their use in anti-angiogenesis therapy for cancer treatment (Wang et al., 2017).

  • They have been developed as histone deacetylase inhibitors , a promising avenue for cancer therapy (Zhou et al., 2008).

  • These compounds are used in the synthesis of copper complexes , important in coordination chemistry and potential pharmaceutical applications (Jain et al., 2004).

  • They have been studied for their interaction with proteins , such as bovine serum albumin, indicating their potential in drug delivery and pharmacokinetics (Artheswari et al., 2019).

  • N-pyridin-2-ylcyclopropanecarboxamide derivatives are potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) , suggesting their utility in cancer therapy (Giannetti et al., 2013).

Safety And Hazards

The safety data sheet for related compounds like Pyridine indicates that they are highly flammable and can cause skin and eye irritation. They are also harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with care and use appropriate safety measures.

properties

IUPAC Name

N-pyridin-2-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(7-4-5-7)11-8-3-1-2-6-10-8/h1-3,6-7H,4-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFZSVJUQKNSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-2-ylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Zhao, Y Huang, W Liu, S Huang, D Li, H Ding… - Available at SSRN … - papers.ssrn.com
… C11-position, and continued to modify the N-pyridin-2-ylcyclopropanecarboxamide 10 … cytotoxicity, just proved the applicability of N-pyridin-2-ylcyclopropanecarboxamide 12 …
Number of citations: 0 papers.ssrn.com
Y Huang, W Liu, S Huang, D Li, C Xu, X Jiang, M Liu… - Bioorganic …, 2022 - Elsevier
… Following confirmation of N-pyridin-2-ylcyclopropanecarboxamide as the best substitution group at the C2-position of the benzofuro[3,2-b]quinoline, changes to the solvent area at the …
Number of citations: 2 www.sciencedirect.com

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